Cas no 1603423-49-9 (5-amino-1-2-(ethylsulfanyl)ethyl-4-methyl-1,2-dihydropyridin-2-one)

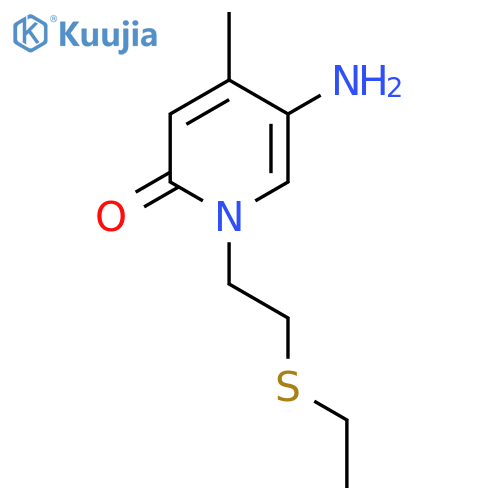

1603423-49-9 structure

商品名:5-amino-1-2-(ethylsulfanyl)ethyl-4-methyl-1,2-dihydropyridin-2-one

5-amino-1-2-(ethylsulfanyl)ethyl-4-methyl-1,2-dihydropyridin-2-one 化学的及び物理的性質

名前と識別子

-

- 5-amino-1-2-(ethylsulfanyl)ethyl-4-methyl-1,2-dihydropyridin-2-one

- EN300-1106184

- 1603423-49-9

- 5-amino-1-[2-(ethylsulfanyl)ethyl]-4-methyl-1,2-dihydropyridin-2-one

-

- インチ: 1S/C10H16N2OS/c1-3-14-5-4-12-7-9(11)8(2)6-10(12)13/h6-7H,3-5,11H2,1-2H3

- InChIKey: DBOPPFHFNHTJCD-UHFFFAOYSA-N

- ほほえんだ: S(CC)CCN1C(C=C(C)C(=C1)N)=O

計算された属性

- せいみつぶんしりょう: 212.09833431g/mol

- どういたいしつりょう: 212.09833431g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 284

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 71.6Ų

- 疎水性パラメータ計算基準値(XlogP): 0.4

5-amino-1-2-(ethylsulfanyl)ethyl-4-methyl-1,2-dihydropyridin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1106184-0.5g |

5-amino-1-[2-(ethylsulfanyl)ethyl]-4-methyl-1,2-dihydropyridin-2-one |

1603423-49-9 | 95% | 0.5g |

$739.0 | 2023-10-27 | |

| Enamine | EN300-1106184-5.0g |

5-amino-1-[2-(ethylsulfanyl)ethyl]-4-methyl-1,2-dihydropyridin-2-one |

1603423-49-9 | 5g |

$3189.0 | 2023-05-27 | ||

| Enamine | EN300-1106184-2.5g |

5-amino-1-[2-(ethylsulfanyl)ethyl]-4-methyl-1,2-dihydropyridin-2-one |

1603423-49-9 | 95% | 2.5g |

$1509.0 | 2023-10-27 | |

| Enamine | EN300-1106184-5g |

5-amino-1-[2-(ethylsulfanyl)ethyl]-4-methyl-1,2-dihydropyridin-2-one |

1603423-49-9 | 95% | 5g |

$2235.0 | 2023-10-27 | |

| Enamine | EN300-1106184-1.0g |

5-amino-1-[2-(ethylsulfanyl)ethyl]-4-methyl-1,2-dihydropyridin-2-one |

1603423-49-9 | 1g |

$1100.0 | 2023-05-27 | ||

| Enamine | EN300-1106184-10.0g |

5-amino-1-[2-(ethylsulfanyl)ethyl]-4-methyl-1,2-dihydropyridin-2-one |

1603423-49-9 | 10g |

$4729.0 | 2023-05-27 | ||

| Enamine | EN300-1106184-0.05g |

5-amino-1-[2-(ethylsulfanyl)ethyl]-4-methyl-1,2-dihydropyridin-2-one |

1603423-49-9 | 95% | 0.05g |

$647.0 | 2023-10-27 | |

| Enamine | EN300-1106184-10g |

5-amino-1-[2-(ethylsulfanyl)ethyl]-4-methyl-1,2-dihydropyridin-2-one |

1603423-49-9 | 95% | 10g |

$3315.0 | 2023-10-27 | |

| Enamine | EN300-1106184-0.1g |

5-amino-1-[2-(ethylsulfanyl)ethyl]-4-methyl-1,2-dihydropyridin-2-one |

1603423-49-9 | 95% | 0.1g |

$678.0 | 2023-10-27 | |

| Enamine | EN300-1106184-0.25g |

5-amino-1-[2-(ethylsulfanyl)ethyl]-4-methyl-1,2-dihydropyridin-2-one |

1603423-49-9 | 95% | 0.25g |

$708.0 | 2023-10-27 |

5-amino-1-2-(ethylsulfanyl)ethyl-4-methyl-1,2-dihydropyridin-2-one 関連文献

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

1603423-49-9 (5-amino-1-2-(ethylsulfanyl)ethyl-4-methyl-1,2-dihydropyridin-2-one) 関連製品

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量